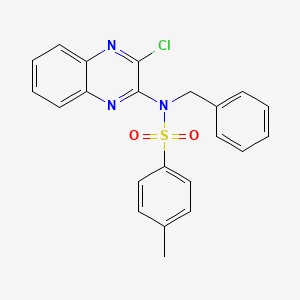
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine, also known as FSBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a bioactive molecule. FSBMP is a piperazine derivative that has a fluorosulfonyloxybenzoyl group attached to its structure. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine is not fully understood. However, it has been suggested that 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine may act by modulating the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine may also act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the threshold for seizure induction and to reduce the duration and frequency of seizures in animal models of epilepsy. Moreover, 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine also has some limitations, including its toxicity and the need for careful handling during synthesis and experimentation.
Zukünftige Richtungen
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has shown promising results in various fields of scientific research, and there are several future directions for its application. One potential direction is the development of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine derivatives with improved potency and selectivity for specific targets. Another potential direction is the study of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine in combination with other drugs for the treatment of various diseases. Moreover, further studies are needed to elucidate the mechanism of action of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine and to investigate its potential application in other fields of scientific research.
Synthesemethoden
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine can be synthesized using different methods, including the reaction of 4-methylpiperazine with p-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group and further reaction with potassium fluoride. Another method involves the reaction of 4-methylpiperazine with p-fluorobenzenesulfonyl chloride followed by the reaction with potassium fluoride. The synthesis of 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine requires careful handling due to the toxicity of some of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been studied for its potential application in various fields of scientific research. This compound has been shown to have anticonvulsant activity and has been used in the treatment of epilepsy. 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has also been studied for its potential application as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Moreover, 1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine has been shown to have anticancer activity and has been studied for its potential application in cancer treatment.
Eigenschaften
IUPAC Name |
1-(4-fluorosulfonyloxybenzoyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)19-20(13,17)18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSHGRFBFIAGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorosulfonyloxybenzoyl)-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride](/img/structure/B2814091.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)
![(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2814093.png)
![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)


![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)
